molecular formula C9H9N3O B11738078 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine

3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11738078
M. Wt: 175.19 g/mol
InChI Key: XMQSNHIODWHMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains an oxadiazole ring substituted with a 2-methylphenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable reagent such as phosphorus oxychloride to yield the oxadiazole ring . The reaction conditions often involve heating and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the aromatic ring or the oxadiazole ring.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine is unique due to its oxadiazole ring, which imparts specific electronic and steric properties This makes it a valuable scaffold for the design of new molecules with desired chemical and biological properties

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-(2-methylphenyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12)

InChI Key

XMQSNHIODWHMRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.